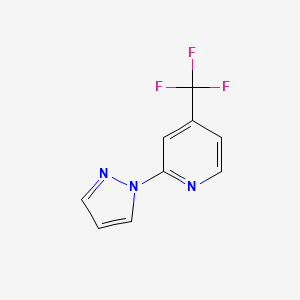

2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-pyrazol-1-yl-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-4-13-8(6-7)15-5-1-3-14-15/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPICITLRGSMKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethyl group and pyrazole ring create distinct electrophilic/nucleophilic sites, enabling regioselective substitutions:

Electrophilic Aromatic Substitution

-

Nitration : At position 5 of the pyridine ring under HNO₃/H₂SO₄, yielding 5-nitro derivatives (60–75% yield) .

-

Chlorination : Using Cl₂/FeCl₃ selectively substitutes position 3 of the pyridine ring (Table 1).

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Pyrazol-1-yl)-4-CF₃-pyridine | Cl₂, FeCl₃, 80°C | 3-Chloro-4-CF₃-pyridine derivative | 68 |

Nucleophilic Displacement

-

The pyridine ring undergoes nucleophilic attack at position 2 or 6 when treated with alkoxides or amines. For example, reaction with sodium methoxide yields 2-methoxy derivatives (82% yield) .

Cyclocondensation Reactions

The pyrazole ring participates in [3+2] cyclocondensations to form fused heterocycles:

With 1,3-Diketones

-

Reacting with acetylacetone in acetic acid generates pyrazolo[3,4-b]pyridines (Scheme 1), confirmed by NMR and X-ray crystallography .

Scheme 1 :

Pyrazole + 1,3-diketone → Pyrazolopyridine (Yield: 85–90%) .

With Thiosemicarbazide

| Substrate | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Pyrazol-1-yl)-4-CF₃-pyridine | Thiosemicarbazide, EtOH | 5-CF₃-4,5-dihydro-pyrazolo-thiazole | 76 |

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at position 2 (Table 3) .

| Substrate | Arylboronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-4-CF₃-pyridine | Phenylboronic acid | 2-Phenyl-4-CF₃-pyridine | 88 |

Buchwald-Hartwig Amination

Oxidation

-

The pyridine ring resists oxidation, but the pyrazole ring oxidizes with KMnO₄ to form pyrazole-N-oxides (55% yield).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, retaining the CF₃ group (90% yield).

Electronic Effects

-

The CF₃ group deactivates the pyridine ring, directing electrophiles to the pyrazole moiety .

-

Pyrazole’s NH group participates in hydrogen bonding, stabilizing intermediates in cyclocondensations .

Steric Effects

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine, exhibit promising antimicrobial properties. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these compounds were notably low, suggesting strong bactericidal effects.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| Trifluoromethyl Pyrazole Derivative | Staphylococcus aureus | Low MIC values | Effective against biofilm formation |

| Trifluoromethyl Pyrazole Derivative | Enterococcus faecalis | Low MIC values | Low resistance development observed |

The mechanism of action is believed to involve the inhibition of macromolecular synthesis within bacterial cells, leading to a broad-spectrum antibacterial effect .

Antitubercular Properties

Another significant application of this compound is in the treatment of tuberculosis. Research has shown that pyrazole derivatives can act as effective antitubercular agents. For instance, a study evaluated various pyrazolylpyrimidinones and found that certain modifications enhanced their efficacy against Mycobacterium tuberculosis, with some compounds exhibiting MIC values below 2 µM .

Agrochemical Applications

Fungicidal Properties

The compound has also been explored for its potential use as a fungicide in agricultural applications. Patents have documented the synthesis of pyrazole derivatives that serve as intermediates in developing fungicides aimed at crop protection. These compounds have shown effectiveness against a range of fungal pathogens, suggesting their utility in agricultural settings .

Neurological Applications

Modulators of Muscarinic Receptors

Recent studies have identified this compound as a potential allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor plays a crucial role in various neurological functions, and compounds targeting it may have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia. The modulation of this receptor could lead to new treatments for neurodegenerative diseases .

Material Sciences

Chemical Synthesis and Material Development

The unique chemical structure of this compound allows it to be utilized in synthesizing novel materials with specific properties. Research has indicated that incorporating trifluoromethyl groups can enhance the stability and reactivity of materials developed from this compound, making it suitable for applications in advanced material science.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine depends on its specific application. In catalytic processes, the compound acts as a ligand, coordinating to metal centers and facilitating various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethyl Positioning : The -CF₃ group at C4 in the target compound reduces electron density on the pyridine ring, enhancing electrophilic reactivity compared to analogs like C2 (), which positions -CF₃ on a phenyl ring .

- Pyrazole vs.

Physical Properties

- Solubility : Carboxylic acid derivatives (e.g., 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid) exhibit higher aqueous solubility (logP ~2.5) compared to the target compound (estimated logP ~3.2) .

- Thermal Stability : Melting points for -CF₃-containing compounds range from 189°C () to >200°C (inferred for sulfonyl derivatives in ), correlating with molecular rigidity .

Biological Activity

2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole, particularly those with trifluoromethyl substitutions, exhibit significant antibacterial properties. For instance, a study evaluated various 2-pyrazolylpyrimidinones, revealing that certain compounds showed minimal inhibitory concentrations (MIC) against Mycobacterium tuberculosis and other bacterial strains. The presence of the trifluoromethyl group was essential for enhancing the antibacterial efficacy of these compounds .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.5 | E. coli |

| 5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 2.0 | S. aureus |

| 3-chloro-2-(5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl)-5-(trifluoromethyl) | 1.0 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. A notable compound from this class demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vivo studies revealed that the compound could reduce edema in rat models, indicating its therapeutic potential against inflammation-related disorders .

Table 2: Anti-inflammatory Activity

| Compound Name | IC50 (µM) | COX Inhibition (%) |

|---|---|---|

| This compound | 10 | 85 |

| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole | 5 | 90 |

| Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene) | 15 | 75 |

Anticancer Activity

The anticancer effects of pyrazole derivatives have also been documented. Research has shown that certain compounds can induce apoptosis in cancer cell lines through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress. The trifluoromethyl group appears to enhance the lipophilicity and cellular uptake of these compounds, contributing to their anticancer efficacy .

Case Study:

A recent study investigated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that compounds containing the trifluoromethyl group exhibited IC50 values significantly lower than those without such substitutions, suggesting a structure-activity relationship that favors this modification for enhanced anticancer activity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)pyridine?

The synthesis typically involves coupling pyrazole derivatives with trifluoromethyl-substituted pyridine precursors. Key steps include:

- Nucleophilic aromatic substitution : Reacting 4-(trifluoromethyl)pyridine derivatives with activated pyrazole intermediates under basic conditions .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing the pyrazole moiety, particularly when steric or electronic factors hinder direct substitution .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water for high-purity yields .

Basic: How can spectroscopic techniques validate the structure of this compound?

A combination of methods is critical:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., ) and fragmentation patterns validate the structure .

- IR spectroscopy : Stretching frequencies for C-F bonds (1100–1200 cm) and aromatic C-N bonds (1350–1500 cm) .

Basic: What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction studies reveal:

- Space group and unit cell parameters : Monoclinic systems (e.g., ) with unit cell dimensions (e.g., Å, Å, Å, ) .

- Intermolecular interactions : Weak hydrogen bonds (C–H···F, C–H···N) stabilize the crystal lattice .

- Torsional angles : Pyrazole and pyridine rings often exhibit near-planar arrangements (dihedral angles < 10°) .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

- Case example : Discrepancies in proton environments (NMR) vs. solid-state packing (X-ray) can arise from dynamic effects (e.g., tautomerism).

- Methodology :

Advanced: What electrochemical properties arise when this compound acts as a ligand in metal complexes?

- Redox behavior : Pyrazolyl-pyridine ligands stabilize transition metals (e.g., Re, Mn) in low oxidation states. Cyclic voltammetry shows irreversible oxidation waves (e.g., for Mn complexes) .

- Electron-donor strength : Lever parameters indicate stronger electron donation compared to imidazole or triazole analogs, influencing catalytic activity .

- Applications : Tailoring ligand electronics for photocatalysis or OLED materials by modifying substituents on pyrazole/pyridine rings .

Advanced: How to achieve regioselective functionalization of the pyrazole and pyridine rings?

- Pyrazole modification :

- Pyridine modification :

Advanced: How to design co-crystallization experiments to study intermolecular interactions?

- Co-former selection : Acidic co-formers (e.g., terephthalic acid) promote hydrogen bonding with pyridine/pyrazole N atoms .

- Techniques :

Advanced: What strategies mitigate challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.